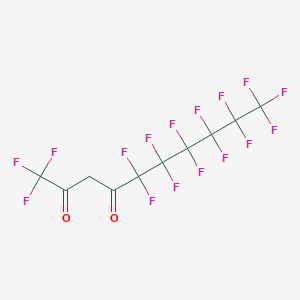

1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-十六氟癸烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related fluorinated compounds involves the reaction of hexafluorinated precursors with various reagents. For instance, the reaction of 1,1,1,10,10,10-hexafluorodecane-2,4,7,9-tetrone with methyl trifluoroacetate in the presence of LiH leads to a complex product upon treatment with diluted acid, as described in the first paper . This suggests that the synthesis of highly fluorinated diones can involve multiple steps and may yield unexpected products due to the reactivity of the fluorinated intermediates.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be quite complex, as evidenced by the X-ray diffraction study of the reaction product mentioned in the first paper . The structure of the compound formed in this reaction is a tricyclic dione with additional oxygen atoms, indicating a high degree of reactivity and potential for forming cyclic structures. This information can be extrapolated to suggest that the molecular structure of 1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-Hexadecafluorodecane-2,4-dione would also be complex and potentially capable of forming stable cyclic structures.

Chemical Reactions Analysis

The chemical reactions involving fluorinated diones can lead to a variety of products, as seen in the unexpected reaction outcomes reported in the first paper . The presence of fluorine atoms can significantly alter the reactivity and the types of reactions that these compounds can undergo. The synthesis of related compounds involves careful control of reaction conditions and the use of specific reagents to direct the outcome.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often unique due to the presence of highly electronegative fluorine atoms. These atoms can affect the solubility, color, and thermal stability of the compounds. For example, the third paper discusses the formation of stable adducts with carboxamides and ureas, leading to changes in solubility and color . This suggests that the hexadecafluorinated dione would also have distinct physical and chemical properties, potentially forming stable adducts and exhibiting unique solubility and stability characteristics.

科学研究应用

意外的反应和合成

1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-十六氟癸烷-2,4-二酮虽然没有直接提及,但与科学研究中探索的六氟化合物的密切相关,因为它们具有独特的反应和合成潜力。例如,Chizhov 等人(2001 年)发现了六氟癸烷衍生物与三氟乙酸甲酯的意外反应途径,从而产生新型环状化合物,表明此类氟代二酮的复杂反应性 (Chizhov, Ratner, Pashkevich, Antipin, Khrustalev, 2001)。同样,Przyborowski、Lork 和 Röschenthaler(2000 年)展示了一种使用全氟烷酰氟合成氟代 β-烯胺酮和二酮的新方法,进一步突出了氟代二酮在有机合成中的多功能性 (Przyborowski, Lork, Röschenthaler, 2000)。

材料科学和聚合物研究

在材料科学和聚合物研究领域,像 1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-十六氟癸烷-2,4-二酮这样的氟代化合物是重要的中间体。Jing 和 Hillmyer(2008 年)探索了由 L-丙交酯合成的 (6S)-3-亚甲基-6-甲基-1,4-二氧杂环-2,5-二酮作为增韧聚丙交酯的双功能单体,该研究强调了氟代二酮在开发具有增强性能的高性能聚合物中的重要性 (Jing, Hillmyer, 2008)。

高级材料和发光

氟代二酮还在具有特殊光学性质的高级材料的开发中得到应用。Dang 等人(2011 年)合成了新型钬 (Ho) 和镨 (Pr) 三元配合物,其中含有氟代配体和 4,5-二氮杂芴-9-酮,展示了氟代二酮在创建具有近红外发光材料中的用途,这对于光电应用是有益的 (Dang, Yu, Yu, Wang, Sun, Feng, Fan, Zhang, 2011)。

属性

IUPAC Name |

1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodecane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F16O2/c11-4(12,2(27)1-3(28)5(13,14)15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)26/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNFUONJWJUELL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379791 |

Source

|

| Record name | 1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodecane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-Hexadecafluorodecane-2,4-dione | |

CAS RN |

147874-76-8 |

Source

|

| Record name | 1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodecane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B140755.png)

![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)

![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)